Trichosporin B Ia

Descripción

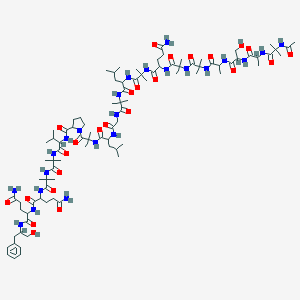

Trichosporin B Ia (also referred to as trichosporin B-VIIa in some studies) is a peptaibiotic, a class of non-ribosomal peptides characterized by a high proportion of α-aminoisobutyric acid (Aib) residues, acetylated N-termini, and C-terminal amino alcohols. It is produced by the fungus Trichoderma polysporum . Its structure was elucidated via NMR and ESI-MS, revealing a linear sequence of 19 amino acids: Ac–Aib–Ala–Aib–Ala–Aib–Aib–Gln–Aib–Ile–Aib–Gly–Leu–Aib–Pro–Val–Aib–Iva–Gln–Gln–Pheol (Figure 1). The molecular weight is 1978 Da, with characteristic IR absorptions at 3340 cm⁻¹ (NH) and 1630 cm⁻¹ (C=O) . Trichosporin B Ia exhibits antitrypanosomal activity against Trypanosoma brucei brucei (IC₅₀ = 0.92 µg/ml), though it is less potent than other trichosporin analogs like trichosporin B-V (IC₅₀ = 0.16 µg/ml) . Its mechanism is hypothesized to involve membrane disruption, a common trait among peptaibiotics .

Propiedades

Número CAS |

107395-30-2 |

|---|---|

Fórmula molecular |

C91H151N23O25 |

Peso molecular |

1967.3 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |

InChI |

InChI=1S/C91H151N23O25/c1-46(2)40-57(72(128)110-91(24,25)83(139)114-39-29-32-60(114)74(130)105-65(48(5)6)75(131)111-90(22,23)82(138)113-87(16,17)79(135)102-55(34-37-62(93)119)69(125)100-54(33-36-61(92)118)68(124)98-53(44-115)42-52-30-27-26-28-31-52)99-64(121)43-95-76(132)84(10,11)109-73(129)58(41-47(3)4)104-78(134)86(14,15)108-71(127)56(35-38-63(94)120)103-80(136)88(18,19)112-81(137)89(20,21)107-67(123)50(8)96-70(126)59(45-116)101-66(122)49(7)97-77(133)85(12,13)106-51(9)117/h26-28,30-31,46-50,53-60,65,115-116H,29,32-45H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,95,132)(H,96,126)(H,97,133)(H,98,124)(H,99,121)(H,100,125)(H,101,122)(H,102,135)(H,103,136)(H,104,134)(H,105,130)(H,106,117)(H,107,123)(H,108,127)(H,109,129)(H,110,128)(H,111,131)(H,112,137)(H,113,138) |

Clave InChI |

WFQQTFGAQXPNLX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

SMILES canónico |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Secuencia |

XASAXXQXLXGLXPVXXQQF |

Sinónimos |

trichosporin B-Ia |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated until the entire sequence is assembled. The final product is then deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified .

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds .

Aplicaciones Científicas De Investigación

The compound has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its potential antimicrobial and antiplasmodial activities.

Medicine: Explored for its potential therapeutic applications, particularly in targeting specific proteins or pathways.

Industry: Utilized in the development of peptide-based materials and drugs.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form helical structures that insert into cell membranes, disrupting their integrity. This membrane-directed mechanism is particularly relevant in its antimicrobial and antiplasmodial activities . The compound can also interact with specific proteins, inhibiting their function and leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between trichosporin B Ia and related peptaibiotics:

Key Findings:

Structural Diversity :

- Trichosporin B Ia has a longer chain (19 residues) compared to trichokindins (11 residues) and alamethicin (20 residues). The high Aib content (8/19 residues) enhances helical stability, critical for membrane interaction .

- Unlike trichokonin A, which lacks a Pheol terminus, trichosporin B Ia’s C-terminal Pheol may enhance lipid bilayer penetration .

Biological Activity: Antitrypanosomal Potency: Trichosporin B Ia is less active than B-V (IC₅₀ = 0.16 µg/ml), possibly due to B-V’s optimized Aib spacing and terminal residue . Antifungal Spectrum: Trichosporin B Ia is less effective against Candida spp. compared to ergokonin A (a Trichoderma metabolite with IC₅₀ < 0.5 µg/ml) . Mechanistic Differences: Alamethicin forms voltage-gated ion channels, while trichosporins likely disrupt membrane integrity via pore formation or lipid extraction .

Production and Applications: Trichosporins are primarily isolated from T. polysporum, whereas trichokonins derive from marine T. longibrachiatum . Alamethicin is widely used in biophysical studies, while trichosporins remain under investigation for neglected tropical diseases like African trypanosomiasis .

Notes on Research Limitations

- Structural Complexity: The high Aib content and non-canonical residues complicate synthesis and structure-activity relationship (SAR) studies .

- Taxonomic Confusion: Mislabeling of Trichoderma species in early studies (e.g., ’s mention of “Trichosporin” as a fungus) has caused inconsistencies in literature .

Q & A

Basic Research Questions

Q. How is Trichosporin B Ia structurally characterized, and what analytical techniques are essential for confirming its molecular identity?

- Methodological Answer : Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for elucidating the peptide backbone and side-chain configurations, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight and purity . For novel derivatives, X-ray crystallography may resolve tertiary structures. Researchers must report solvent systems, temperature conditions, and calibration standards to ensure reproducibility .

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of Trichosporin B Ia, and how should controls be designed?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) are standard for determining minimum inhibitory concentrations (MICs) against Gram-positive and fungal pathogens. Controls must include reference antibiotics (e.g., amphotericin B for fungi) and solvent-only blanks to rule out nonspecific effects. Triplicate replicates and statistical analysis (e.g., ANOVA) are critical to validate dose-response trends .

Q. How can researchers ensure the reproducibility of Trichosporin B Ia synthesis in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) protocols should specify resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection steps. Purity must be confirmed via HPLC (>95%) with retention times documented. Batch-to-batch variability can be minimized by standardizing reaction temperatures and solvent gradients .

Advanced Research Questions

Q. What experimental strategies are employed to analyze the structure-activity relationship (SAR) of Trichosporin B Ia derivatives?

- Methodological Answer : SAR studies require systematic residue substitution (e.g., alanine scanning) followed by bioactivity assays. Circular dichroism (CD) spectroscopy can correlate conformational changes with activity loss/gain. Data should be analyzed using multivariate regression to identify critical residues . For example, truncating the N-terminal hydrophobic region may reduce membrane disruption efficacy .

Q. How do researchers address contradictory data in membrane permeability studies of Trichosporin B Ia?

- Methodological Answer : Discrepancies in liposome leakage assays often arise from variations in lipid composition (e.g., phosphatidylcholine vs. ergosterol content). Researchers should replicate experiments with standardized lipid ratios and employ fluorescence quenching techniques (e.g., calcein release) to quantify pore formation. Confocal microscopy can visualize membrane disruption in real time .

Q. What in vivo models are appropriate for assessing the therapeutic potential of Trichosporin B Ia, and how are toxicity thresholds determined?

- Methodological Answer : Murine systemic infection models (e.g., Candida albicans dissemination) are common. Dose-ranging studies should calculate LD50 and therapeutic indices using probit analysis. Histopathological examinations of liver/kidney tissues and serum creatinine levels are mandatory to evaluate organ toxicity .

Q. How can computational methods enhance the design of Trichosporin B Ia analogs with improved stability?

- Methodological Answer : Molecular dynamics (MD) simulations predict degradation hotspots (e.g., protease-sensitive sites). Docking studies with serum proteases (e.g., pepsin) identify residues for D-amino acid substitution or cyclization. Experimental validation via plasma stability assays (37°C, 24h) quantifies half-life improvements .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Trichosporin B Ia?

- Methodological Answer : Pharmacokinetic parameters (e.g., bioavailability, protein binding) must be analyzed via LC-MS/MS in plasma samples. If in vitro activity does not translate in vivo, consider formulation optimization (e.g., liposomal encapsulation) or co-administration with efflux pump inhibitors .

Q. What statistical approaches are recommended for meta-analysis of Trichosporin B Ia’s antifungal spectra across independent studies?

- Methodological Answer : Fixed-effects models aggregate MIC data from published studies, weighted by sample size and assay conditions. Heterogeneity should be assessed via Cochran’s Q test, with subgroup analysis for strain-specific resistance patterns .

Methodological Best Practices

- Experimental Design : Align hypothesis testing with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Reporting : Follow Beilstein Journal guidelines for compound characterization: include NMR spectra, HPLC traces, and elemental analysis in supplementary files .

- Ethical Compliance : Document animal welfare protocols (e.g., IACUC approval) and human cell line sourcing .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.